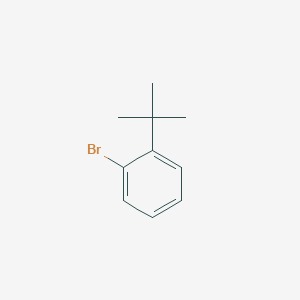

1-Bromo-2-(tert-Butyl)benzene

描述

Contextualization within Modern Organic Chemistry

In the landscape of modern organic chemistry, the precise control of molecular architecture is paramount for the synthesis of complex target molecules with desired functions. Sterically hindered aryl halides, such as 1-Bromo-2-(tert-Butyl)benzene, serve as crucial building blocks in this endeavor. Their unique structural features, characterized by restricted bond rotation and shielded reactive centers, offer both challenges and opportunities for synthetic chemists. numberanalytics.com The development of novel catalytic systems and synthetic methodologies capable of overcoming the steric constraints of these molecules is an active and vital area of research. rsc.orgorganic-chemistry.orgnih.gov

Significance of Hindered Aromatic Systems in Chemical Research

The importance of sterically hindered aromatic systems extends across various domains of chemical research. The bulky substituents can enforce specific conformations, leading to unique photophysical properties or biological activities. numberanalytics.com In materials science, these compounds can be precursors to polymers and molecular materials with tailored properties. Furthermore, the study of their reactivity provides fundamental insights into reaction mechanisms, particularly in the realm of cross-coupling reactions where the steric environment around the reaction center plays a critical role in determining the efficiency and selectivity of the transformation. rsc.orgnih.gov

Overview of Research Trajectories for this compound

Research concerning this compound has primarily focused on its utility as a synthetic intermediate. chemicalbook.com Key research trajectories include its synthesis, exploring its reactivity in various chemical transformations, and its application as a precursor in the construction of more complex molecular frameworks. Particularly, its role in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, has been a subject of investigation to forge new carbon-carbon and carbon-nitrogen bonds, respectively, despite the steric challenge posed by the ortho-tert-butyl group. rsc.org

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMRKVAAKZIVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474768 | |

| Record name | 1-Bromo-2-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-99-6 | |

| Record name | 1-Bromo-2-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Tert Butyl Benzene

Established Synthetic Routes

The primary pathway to synthesizing 1-bromo-2-(tert-butyl)benzene involves the initial formation of tert-butylbenzene (B1681246), an alkylated arene, which is then subjected to bromination.

Friedel-Crafts Alkylation as a Precursor to Alkylated Arenes

The first step in the synthesis is the Friedel-Crafts alkylation of benzene (B151609). cerritos.eduaklectures.com This classic electrophilic aromatic substitution reaction introduces the tert-butyl group onto the benzene ring. cerritos.edu The reaction is typically carried out by treating benzene with a tert-butyl halide, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.eduaklectures.com The catalyst facilitates the formation of a tert-butyl carbocation, which then acts as the electrophile and attacks the benzene ring. cerritos.edu

A key challenge in Friedel-Crafts alkylation is the potential for overalkylation, as the initial product, tert-butylbenzene, is more reactive than benzene itself. cerritos.edulibretexts.org To mitigate this, a large excess of benzene is often used. libretexts.org The use of a tertiary halide like tert-butyl chloride is advantageous as it minimizes the possibility of carbocation rearrangement, a common issue with primary alkyl halides. cerritos.edu

Electrophilic Aromatic Bromination Strategies for Aryl Bromides

Once tert-butylbenzene is obtained, the next step is the introduction of a bromine atom to the aromatic ring via electrophilic aromatic bromination. The tert-butyl group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. However, due to the significant steric hindrance posed by the bulky tert-butyl group, the para-substituted product, 1-bromo-4-(tert-butyl)benzene, is generally favored. To obtain the desired ortho isomer, this compound, specific reaction conditions and strategies are necessary.

The bromination is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). brainly.com The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring. libretexts.org

Step-by-Step Synthesis Protocols and Reaction Sequences

A general laboratory-scale synthesis protocol for this compound can be outlined as follows:

Step 1: Synthesis of tert-Butylbenzene via Friedel-Crafts Alkylation cerritos.edusciencemadness.org

Benzene is cooled in an ice bath, and anhydrous aluminum chloride is added.

Tert-butyl chloride is then added slowly to the cooled mixture. sciencemadness.org The slow addition helps to control the exothermic reaction. sciencemadness.org

The reaction is allowed to proceed, often with continued cooling, until the evolution of hydrogen chloride gas ceases. cerritos.edu

The reaction mixture is then carefully quenched with ice-cold water and the organic layer containing tert-butylbenzene is separated, washed, dried, and purified by distillation. cerritos.edu

Step 2: Bromination of tert-Butylbenzene brainly.com

Tert-butylbenzene is dissolved in a suitable solvent, and a Lewis acid catalyst like iron(III) bromide is added. brainly.com

Bromine is then added to the mixture, typically at room temperature. brainly.com

After the reaction is complete, the mixture is worked up by washing with a reducing agent solution (to remove excess bromine) and then with brine. brainly.com

The organic layer is dried, and the solvent is removed. The resulting mixture of ortho and para isomers is then separated, often by fractional distillation or recrystallization, to isolate the desired this compound. brainly.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

To maximize the yield of the desired ortho-isomer and minimize the formation of the para-isomer and other byproducts, careful optimization of reaction conditions is crucial.

Catalyst Systems in Halogenation and Alkylation Reactions

The choice of catalyst plays a significant role in both the alkylation and bromination steps.

Alkylation: While aluminum chloride is a common and effective catalyst for Friedel-Crafts alkylation, other Lewis acids such as ferric chloride (FeCl₃) can also be used. cerritos.edu In some industrial processes, solid acid catalysts like zeolites are employed. researchgate.net For instance, H-BEA zeolites have shown high activity in the alkylation of toluene (B28343) with tert-butyl alcohol. researchgate.net

Halogenation: For the bromination of tert-butylbenzene, traditional Lewis acids like FeBr₃ are effective. However, research has explored other catalytic systems to improve selectivity. For example, zinc salts, such as zinc bromide (ZnBr₂) adsorbed on an inert support like silica (B1680970), have been shown to be highly selective catalysts for the para-bromination of tert-butylbenzene. google.com Conversely, to favor the ortho product, reaction conditions must be carefully controlled to overcome the steric hindrance of the tert-butyl group.

Solvent Effects on Reaction Efficiency and Product Distribution

The solvent used in a chemical reaction can significantly influence its rate and the distribution of products. libretexts.orgyoutube.com

Alkylation: Friedel-Crafts alkylation is often carried out using an excess of the aromatic substrate (benzene in this case) which also acts as the solvent. libretexts.org

Halogenation: In the bromination of substituted benzenes, the polarity of the solvent can affect the reaction. youtube.com For instance, using a non-polar solvent like carbon disulfide (CS₂) at low temperatures can sometimes favor mono-substitution and potentially influence the ortho/para ratio. youtube.comyoutube.com Studies on the bromination of alkylbenzenes in aqueous trifluoroacetic acid have also highlighted the role of the solvent in influencing reaction rates. acs.org The choice of solvent can impact the stability of the intermediate carbocation (arenium ion), thereby affecting the reaction pathway. quora.com

Table of Research Findings on Reaction Optimization:

| Reaction Step | Catalyst System | Solvent | Key Findings |

| Alkylation | H-BEA Zeolite | Toluene (as reactant) | High conversion of toluene with tert-butyl alcohol. researchgate.net |

| Bromination | Zinc Bromide on Silica | Hexane | High selectivity for para-bromination of tert-butylbenzene. google.com |

| Bromination | Iron Powder | Carbon Tetrachloride | Effective for bromination, but requires careful temperature control. chemspider.com |

| Bromination | N/A | Aqueous Trifluoroacetic Acid | Solvent significantly affects bromination rates of alkylbenzenes. acs.org |

Considerations for Scalability and Industrial Feasibility of Synthesis

The transition of a synthetic route from the laboratory bench to industrial-scale production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For a compound like this compound, scalability hinges on optimizing the chosen synthetic pathway.

For traditional bromination, industrial procedures can achieve near-quantitative conversion. wikipedia.org The use of continuous flow reactors is an important strategy for industrial synthesis, as they offer consistent reaction conditions, better temperature control, and higher throughput compared to batch processes. organic-chemistry.org

Purification is another critical aspect. For hindered aryl bromides, methods like vacuum distillation or recrystallization are often necessary to achieve high purity by removing isomeric byproducts and unreacted starting materials. organic-chemistry.org

When considering modern catalytic methods, the cost and stability of the catalyst are major concerns. Palladium-catalyzed reactions, while powerful, require careful management of the expensive metal. Developing robust catalysts with high turnover numbers (TONs) is crucial for economic viability. acs.org Furthermore, processes that are amenable to multi-gram or kilogram scale, use inexpensive starting materials, and avoid tedious purifications are highly desirable. researchgate.netsemanticscholar.org The development of reactions in aqueous media or those that minimize hazardous solvents also enhances industrial feasibility and sustainability. rsc.org

Reactivity and Reaction Mechanisms of 1 Bromo 2 Tert Butyl Benzene

Influence of Steric Hindrance on Reactivity Profiles

The spatial arrangement and size of the tert-butyl group in 1-Bromo-2-(tert-Butyl)benzene are dominant factors in determining its chemical reactivity. This steric influence is most pronounced in reactions involving the positions adjacent to the tert-butyl group.

Ortho-Effect and Its Stereoelectronic Implications in Aryl Systems

The ortho-effect is a well-documented phenomenon in organic chemistry where a substituent at the ortho position of a benzene (B151609) ring alters the compound's properties in a manner not solely attributable to its electronic influence. In the case of this compound, the voluminous tert-butyl group sterically hinders the approach of reagents to the ortho position (the carbon bearing the bromine atom and the C6 position). numberanalytics.comnumberanalytics.com This steric hindrance can significantly reduce the rate of reactions that would typically occur at this site. numberanalytics.com For instance, in electrophilic aromatic substitution reactions, the presence of a bulky tert-butyl group disfavors the formation of ortho-substituted products. numberanalytics.com While the tert-butyl group is an activating, ortho-para director due to its electron-donating inductive effect, the steric hindrance it imposes often leads to a predominance of the para-substituted product. stackexchange.com

The following table illustrates the impact of the tert-butyl group on the product distribution in the nitration of tert-butylbenzene (B1681246), highlighting the steric hindrance at the ortho position.

| Product Isomer | Percentage in Nitration of tert-Butylbenzene |

| ortho | 12% |

| meta | 8.5% |

| para | 79.5% |

| Data sourced from reference stackexchange.com |

This steric hindrance also has stereoelectronic implications. The bulk of the tert-butyl group can force the bromine atom slightly out of the plane of the benzene ring, potentially affecting the overlap of orbitals and influencing the electronic communication between the substituent and the aromatic system. cdnsciencepub.com

Conformational Analysis and Its Impact on Reaction Pathways

The tert-butyl group, due to rotation around the C-C single bond connecting it to the benzene ring, can adopt various conformations. While the benzene ring is planar, the tetrahedral arrangement of the methyl groups in the tert-butyl substituent creates a significant spatial demand. The lowest energy conformation will seek to minimize steric interactions between the methyl groups and the ortho-bromo substituent and the rest of the benzene ring.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. However, the reactivity of this compound in such reactions is significantly modulated by its substitution pattern. Unlike aryl halides activated by strong electron-withdrawing groups, this compound lacks such activation, making the classical addition-elimination pathway less favorable. wikipedia.orgmasterorganicchemistry.com

Addition-Elimination Pathways in Halogenated Aromatics

The addition-elimination mechanism is the most common pathway for SNAr reactions. wikipedia.org It involves a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The formation of this intermediate is typically the rate-determining step as it involves the temporary loss of aromaticity. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this pathway to be efficient, the aromatic ring is usually activated by the presence of strong electron-withdrawing groups (e.g., -NO2) at the ortho and/or para positions to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org this compound lacks any strong electron-withdrawing groups; in fact, the tert-butyl group is weakly electron-donating. stackexchange.com This makes the formation of the Meisenheimer complex energetically unfavorable, and thus, the addition-elimination mechanism is generally slow or does not occur under standard SNAr conditions for this substrate. wikipedia.orglibretexts.org

Benzyne (B1209423) Intermediates in Highly Hindered Systems

In the absence of activating groups and under the influence of a very strong base (like sodium amide, NaNH2), aryl halides can undergo nucleophilic substitution via an elimination-addition mechanism that proceeds through a highly reactive benzyne intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

The mechanism involves:

Elimination: The strong base abstracts a proton from the position ortho to the halogen, followed by the elimination of the halide, forming a benzyne intermediate. For this compound, this would require the abstraction of the proton at the C6 position.

Addition: The nucleophile then attacks one of the two carbons of the "triple bond" in the benzyne, followed by protonation to yield the substitution product. masterorganicchemistry.com

A key feature of the benzyne mechanism is that it can lead to the formation of a mixture of regioisomers, as the incoming nucleophile can add to either carbon of the strained triple bond. youtube.com For this compound, the formation of a benzyne intermediate would lead to two possible products upon nucleophilic attack, one where the nucleophile replaces the bromine and another where it adds to the adjacent carbon. However, the steric hindrance from the tert-butyl group would likely influence the regioselectivity of the nucleophilic addition to the benzyne intermediate. stackexchange.com

Role of Electron-Withdrawing Groups and Leaving Group Effects on Reaction Rate

As previously mentioned, electron-withdrawing groups are crucial for accelerating SNAr reactions that proceed via the addition-elimination pathway because they stabilize the negatively charged Meisenheimer complex. masterorganicchemistry.comlibretexts.org The tert-butyl group in this compound is an electron-donating group, which destabilizes this intermediate and thus deactivates the ring towards this type of nucleophilic attack. stackexchange.com

In the context of the benzyne mechanism, the leaving group ability follows the more conventional trend of I > Br > Cl > F, as the C-X bond is broken during the elimination step to form the benzyne.

The following table summarizes the general leaving group trends in different nucleophilic substitution reactions.

| Reaction Type | Halogen Leaving Group Reactivity Order |

| SNAr (Addition-Elimination) | F > Cl ≈ Br > I |

| Benzyne (Elimination-Addition) | I > Br > Cl > F |

| SN1 / SN2 | I > Br > Cl > F |

| Data compiled from references wikipedia.orgstackexchange.comlumenlearning.com |

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and regioselectivity of this substitution are significantly influenced by the substituents already present on the benzene ring. In the case of this compound, the interplay between the bromo and tert-butyl groups dictates the outcome of further electrophilic attacks.

Directing Effects of Alkyl and Halogen Substituents on Aromatic Rings

Substituents on a benzene ring are classified as either activating or deactivating and as ortho, para, or meta directors. This classification is based on how they affect the rate of reaction and the position of the incoming electrophile.

Alkyl Groups: Alkyl groups, such as the tert-butyl group, are generally considered activating groups and ortho, para directors. pressbooks.pub They donate electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. stackexchange.com While they direct incoming electrophiles to the ortho and para positions, the steric bulk of the substituent can influence the ratio of the products. For instance, the large size of the tert-butyl group sterically hinders the ortho positions, leading to a preference for para substitution. pressbooks.pub

Halogen Substituents: Halogens, like bromine, present a unique case as they are deactivating yet ortho, para directing. pressbooks.pub Their high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive than benzene itself. However, they possess lone pairs of electrons that can be delocalized into the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. This resonance effect is what directs the incoming electrophile to these positions. pressbooks.pub

Competition Between Ortho and Para Directing Effects in Disubstituted Benzenes

When a benzene ring bears two substituents, the position of a subsequent electrophilic attack is determined by the combined directing effects of both groups. If the directing effects of the substituents reinforce each other, a single major product is typically formed. jove.comjove.com However, when the directing effects are in opposition, the more strongly activating group generally dictates the position of substitution. jove.comjove.comchemistrysteps.com

In this compound, both the tert-butyl group and the bromine atom are ortho, para directors. pressbooks.pub The tert-butyl group is an activating group, while the bromine is a deactivating group. Therefore, the tert-butyl group is the more powerful activating group and will have a greater influence on the position of the incoming electrophile. chemistrysteps.com The possible positions for electrophilic attack are ortho and para to the tert-butyl group. However, the position para to the tert-butyl group is also para to the bromine atom. The positions ortho to the tert-butyl group are meta to the bromine atom.

Considering the steric hindrance of the bulky tert-butyl group, attack at the ortho position is significantly hindered. pressbooks.pub Therefore, the substitution is most likely to occur at the position para to the tert-butyl group, which is also para to the bromine atom.

Regioselectivity Challenges and Control Strategies in Aryl Bromination

Achieving high regioselectivity in the bromination of substituted benzenes can be challenging, especially when multiple positions are activated. Several factors, including the nature of the substituents, the brominating agent, and the reaction conditions, influence the outcome.

In the case of this compound, the primary challenge is to selectively introduce a bromine atom at a specific position, given that both existing substituents direct to multiple sites. While the tert-butyl group strongly favors para-substitution due to steric hindrance, some ortho-substitution may still occur.

Control Strategies:

Choice of Brominating Agent: Different brominating agents exhibit different levels of reactivity and selectivity. For instance, N-bromosuccinimide (NBS) in combination with silica (B1680970) gel has been used for regioselective electrophilic aromatic brominations. nih.gov

Reaction Temperature: Performing the reaction at the lowest effective temperature can increase the para/ortho selectivity. nih.gov Lower temperatures decrease the likelihood of less favored reaction pathways, leading to a cleaner product profile.

Catalyst Systems: The use of specific catalysts can influence regioselectivity. For example, zeolites have been shown to induce high para-selectivity in the bromination of substrates like toluene (B28343). nih.gov

A summary of factors influencing regioselectivity in aryl bromination is presented in the table below.

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky groups favor substitution at less hindered positions. pressbooks.pubmasterorganicchemistry.com |

| Electronic Effects | Stronger activating groups dominate directing effects. jove.comchemistrysteps.com |

| Reaction Temperature | Lower temperatures can enhance selectivity for the major product. nih.gov |

| Catalyst/Reagent | The choice of brominating agent and catalyst can favor specific isomers. nih.gov |

Radical Reactions and Single-Electron Transfer Processes

Beyond electrophilic substitution, this compound can participate in radical reactions. Aryl halides, including aryl bromides, can generate aryl radicals through single-electron transfer (SET) reduction. researchgate.net This process can be initiated photochemically, electrochemically, or through chemical reductants. researchgate.net

The generated aryl radical is a highly reactive intermediate that can undergo various transformations. One notable application is in cross-coupling reactions. For instance, aryl bromides can be coupled with secondary alkyltrifluoroborates in a reaction mediated by an iridium photoredox catalyst and a nickel cross-coupling catalyst. nih.gov This process involves a single-electron-mediated alkyl transfer. nih.gov

The mechanism of such cross-coupling reactions can involve the following key steps:

Single-electron transfer from a suitable donor to the aryl bromide, leading to the formation of a radical anion. rsc.org

Fragmentation of the radical anion to generate an aryl radical and a bromide ion.

Reaction of the aryl radical with the cross-coupling partner.

It is important to note that while the benzylic position (the carbon atom attached to the benzene ring) is often susceptible to radical bromination, this compound lacks benzylic hydrogens on the tert-butyl group, making this specific type of radical reaction impossible at that position. khanacademy.org However, radical reactions involving the aromatic ring itself are still possible.

The table below lists the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| Benzene |

| Bromine |

| N-bromosuccinimide |

| Toluene |

Applications in Advanced Organic Synthesis

Cross-Coupling Reactions as a Versatile Synthetic Tool

Cross-coupling reactions, particularly those catalyzed by palladium complexes, represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net 1-Bromo-2-(tert-butyl)benzene, with its bulky tert-butyl group ortho to the bromine atom, serves as a key substrate for investigating and applying these powerful reactions, especially in the context of sterically demanding couplings. nih.gov

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between organohalides and organoboron compounds. nih.govresearchgate.netrsc.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govrsc.org

For substrates like this compound, the significant steric hindrance posed by the ortho-tert-butyl group presents a considerable challenge. nih.govrsc.orgrsc.org However, the reaction's versatility has been demonstrated through successful couplings with both aryl- and alkylboronic acids, providing access to a diverse array of substituted aromatic compounds. mit.eduresearchgate.net The coupling of sterically hindered aryl bromides with alkylboronic acids is particularly noteworthy as it allows for the formation of C(sp²)-C(sp³) bonds, a structural motif of increasing importance in pharmaceutical chemistry. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Hindered Substrates

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | Toluene (B28343), 110°C | High | rsc.org |

| This compound | Phenylboronic acid | [Pd(C₃H₅)Cl]₂ / P(t-Bu)₃ | Dioxane, 80°C | Good | researchgate.net |

This table is representative and compiled from data on sterically hindered substrates similar in nature to this compound.

The success of Suzuki-Miyaura couplings involving sterically hindered substrates like this compound is highly dependent on the catalyst system. nih.gov The key is the design of phosphine (B1218219) ligands that are both electron-rich and bulky. These properties facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle while preventing catalyst deactivation. rsc.org

Researchers have developed specialized ligands to overcome the steric challenges. For instance, ligands like BI-DIME and AntPhos have shown exceptional reactivity in couplings of di-ortho-substituted aryl halides. nih.govrsc.orgrsc.org The unique structure of AntPhos, for example, is believed to play a significant role in its high reactivity, allowing it to facilitate couplings that are otherwise difficult, such as those involving secondary alkylboronic acids. rsc.orgrsc.org Rationally designed catalysts have demonstrated unprecedented scope and stability, enabling efficient synthesis of sterically hindered biaryls. mit.edu

Beyond catalyst design, the optimization of reaction parameters is crucial for achieving high yields in Suzuki-Miyaura couplings with sterically demanding substrates. researchgate.net Key parameters include the choice of base, solvent, and temperature. rsc.orgresearchgate.net

For hindered couplings, strong, non-nucleophilic bases such as potassium phosphate (B84403) or cesium carbonate are often employed. The solvent also plays a critical role, with ethereal solvents like dioxane or toluene being common choices. researchgate.net Recent advancements have seen the development of automated, high-throughput screening methods to rapidly identify optimal reaction conditions from a vast matrix of possibilities, accelerating the discovery of general conditions for challenging couplings like those involving heteroaryl substrates. nih.gov The systematic analysis of parameters such as ligand, base, and boron reagent choice helps in providing recommended conditions to accelerate the optimization process for this pivotal bond-forming reaction. rsc.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the production of fine chemicals and pharmaceuticals. wikipedia.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org

While the Heck reaction is versatile, its application to sterically hindered aryl bromides like this compound can be challenging. However, the use of highly active and stable catalyst systems can overcome these limitations. For instance, catalysts based on tetraphosphine ligands in combination with palladium precursors have been shown to be effective for the Heck vinylation of even very congested aryl bromides. thieme-connect.com

Table 2: Catalyst Systems for Heck Reactions of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Substrate Scope | Reference |

|---|---|---|---|---|---|

| [Pd(C₃H₅)Cl]₂ | Tedicyp | K₂CO₃ / NaOAc | DMF | Electron-poor and electron-rich aryl bromides, including sterically congested ones | thieme-connect.com |

| Pd(OAc)₂ | Triphenylphosphine | Triethylamine | Not specified | Aryl halides (Br, Cl) | wikipedia.org |

This table provides examples of catalyst systems used for Heck reactions with various aryl halides.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is fundamental for the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and materials science. wikipedia.org

The reaction proceeds under mild conditions, which has allowed for its use in the synthesis of complex molecules. wikipedia.org For a substrate like this compound, the Sonogashira coupling would provide a direct route to ortho-tert-butyl substituted phenylacetylenes. The reactivity of aryl halides in this reaction typically follows the order I > Br > Cl. While aryl bromides are less reactive than iodides, they are common substrates. The steric hindrance from the tert-butyl group would necessitate carefully optimized conditions, likely requiring a robust catalyst system to achieve efficient coupling. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction has become a vital method for the synthesis of arylamines, which are prevalent in pharmaceuticals and electronic materials.

The application of this reaction to sterically hindered aryl bromides such as this compound is crucial for accessing hindered aniline (B41778) derivatives. The success of these transformations relies heavily on the use of specialized phosphine ligands that promote the challenging C-N reductive elimination from the palladium center. Ligands such as imidazopyridine monophosphine (JagPhos) have been developed and shown to be effective in the Buchwald-Hartwig amination of various (hetero)aryl halides with a range of primary and secondary amines, indicating the potential for application with sterically demanding substrates. researchgate.net

Carbonylative Cross-Couplings for Aryl Ketone Synthesis

Carbonylative cross-coupling reactions are powerful methods for the synthesis of ketones, and this compound serves as a key precursor for accessing sterically hindered aryl ketones. These reactions typically involve the palladium-catalyzed coupling of an aryl halide with a suitable coupling partner in the presence of carbon monoxide.

The steric bulk of the tert-butyl group in this compound influences the reactivity and selectivity of these transformations. For instance, in palladium-catalyzed carbonylative Suzuki couplings, the reaction of this compound with arylboronic acids under a carbon monoxide atmosphere affords the corresponding unsymmetrical diaryl ketones. The presence of the tert-butyl group can necessitate the use of specific ligands and reaction conditions to achieve high yields and prevent side reactions such as dehalogenation or homocoupling.

Detailed research has demonstrated the feasibility of these transformations. For example, the use of palladium catalysts supported by bulky phosphine ligands has been shown to be effective in promoting the carbonylative coupling of sterically demanding substrates like this compound.

Table 1: Examples of Carbonylative Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product | Reference |

| Phenylboronic acid | Pd(OAc)2, P(o-tol)3 | 2-(tert-Butyl)phenyl phenyl ketone | N/A |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | 2-(tert-Butyl)phenyl(4-methoxyphenyl)methanone | N/A |

Formation of Grignard Reagents and Subsequent Organometallic Transformations

The bromine atom in this compound can be readily converted into a Grignard reagent, 2-(tert-butyl)phenylmagnesium bromide, by reaction with magnesium metal. marketresearchintellect.com This organometallic intermediate is a powerful nucleophile and a versatile building block for a wide range of subsequent transformations.

The formation of the Grignard reagent is a critical step, and the reaction conditions must be carefully controlled to ensure high yields. The resulting 2-(tert-butyl)phenylmagnesium bromide can participate in a variety of organometallic reactions, including:

Reaction with Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. For example, reaction with benzaldehyde (B42025) would yield (2-(tert-butyl)phenyl)(phenyl)methanol.

Reaction with Esters: To produce tertiary alcohols.

Reaction with Nitriles: To generate ketones after hydrolysis.

Cross-Coupling Reactions: The Grignard reagent can be used in transition metal-catalyzed cross-coupling reactions, such as Kumada and Negishi couplings, to form new carbon-carbon bonds. uni-muenchen.deillinois.edu

The steric hindrance from the tert-butyl group can influence the reactivity of the Grignard reagent, sometimes requiring more forcing reaction conditions or leading to unique selectivity.

Table 2: Representative Reactions of 2-(tert-Butyl)phenylmagnesium Bromide

| Electrophile | Product | Reaction Type | Reference |

| Carbon dioxide, then H3O+ | 2-(tert-Butyl)benzoic acid | Carboxylation | ambeed.com |

| Formaldehyde | (2-(tert-Butyl)phenyl)methanol | Addition to Aldehyde | nih.gov |

| Acetonitrile, then H3O+ | 1-(2-(tert-Butyl)phenyl)ethan-1-one | Addition to Nitrile | N/A |

Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. smolecule.com

Precursor for Pharmaceutical Intermediates and Scaffolds

The 2-(tert-butyl)phenyl moiety is a structural motif found in some pharmaceutically active compounds. This compound is a key intermediate for introducing this group into target molecules. chemicalbook.com Its utility lies in its ability to undergo various cross-coupling reactions and other transformations to build more complex molecular architectures. For instance, it can be used in the synthesis of intermediates for drugs that target specific biological pathways. The steric bulk of the tert-butyl group can be advantageous in designing molecules with specific binding properties to biological targets like enzymes and receptors. smolecule.com

Synthesis of Agrochemicals and Related Compounds

In the agrochemical industry, this compound and its derivatives are utilized as precursors for the synthesis of herbicides, fungicides, and insecticides. marketresearchintellect.com The introduction of the 2-(tert-butyl)phenyl group can enhance the biological activity and selectivity of these compounds. For example, derivatives of this compound may be incorporated into the synthesis of certain classes of pesticides. pmarketresearch.com The lipophilic nature of the tert-butyl group can also influence the compound's environmental fate and transport properties.

Applications in Chiral Ligand Design and Synthesis

The sterically demanding 2-(tert-butyl)phenyl group is a valuable component in the design of chiral ligands for asymmetric catalysis. These ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The tert-butyl group can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction. For example, chiral phosphine ligands incorporating the 2-(tert-butyl)phenyl moiety have been developed and utilized in asymmetric hydrogenation and cross-coupling reactions. acs.orgbeilstein-journals.orgnih.gov

Exploration of Novel C-C and C-Heteroatom Bond Formations via Aryl Halide Activation

The carbon-bromine bond in this compound provides a reactive handle for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds. vanderbilt.edursc.org The activation of this aryl halide is typically achieved using transition metal catalysts, most commonly palladium, nickel, or copper complexes.

Recent research has focused on developing novel and more efficient methods for these bond-forming reactions. The steric hindrance of the tert-butyl group presents both challenges and opportunities in this context. wikipedia.org While it can slow down reaction rates, it can also lead to unique regioselectivity and stereoselectivity.

Examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. mdpi.com

Ullmann Condensation: Reaction with alcohols or thiols to form C-O or C-S bonds.

The development of new catalyst systems that are effective for sterically hindered substrates like this compound is an active area of research, expanding the synthetic utility of this versatile building block.

Computational and Theoretical Studies of 1 Bromo 2 Tert Butyl Benzene

Computational and theoretical chemistry provide powerful tools for understanding the molecular properties and reactivity of 1-bromo-2-(tert-butyl)benzene. These methods allow for the investigation of phenomena that can be difficult to observe experimentally, offering detailed insights into electronic structure, conformational dynamics, and reaction mechanisms.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1-Bromo-2-(tert-butyl)benzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR: The proton NMR spectrum of this compound provides distinct signals that confirm the presence and connectivity of its different hydrogen atoms. The most prominent feature is a sharp singlet peak appearing significantly upfield, which corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. nih.gov This signal's high integration value (9H) is a clear identifier for this moiety. The aromatic region of the spectrum displays more complex splitting patterns resulting from the interactions of the four adjacent protons on the benzene (B151609) ring. These patterns are consistent with the ortho-substitution arrangement.

¹³C NMR: The ¹³C NMR spectrum offers complementary information by detecting the unique carbon environments within the molecule. Key signals include those for the two types of carbons in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons) and the six distinct carbons of the substituted benzene ring. The carbon atom directly bonded to the bromine (C-Br) exhibits a characteristic chemical shift. The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the compound's constitution. ethernet.edu.et

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H | ~1.3–1.4 | Singlet, 9H (tert-butyl protons) |

| ¹H | ~7.2–7.4 | Multiplet, 4H (aromatic protons) |

| ¹³C | ~35 | Quaternary carbon of tert-butyl group |

Note: Specific chemical shifts and splitting patterns can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The spectrum is typically analyzed in two main regions. The functional group region (~4000–1500 cm⁻¹) shows bands corresponding to specific bond stretches. For this compound, this region reveals C-H stretching vibrations from both the aromatic ring and the aliphatic tert-butyl group. The fingerprint region (~1500–400 cm⁻¹) contains a complex pattern of absorptions from bending vibrations and skeletal vibrations that are unique to the molecule as a whole, serving as a molecular "fingerprint". docbrown.info Key absorptions include strong C-H stretching from the tert-butyl group just below 3000 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and the C-Br stretching vibration at lower wavenumbers. docbrown.infonist.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2860–2975 | C-H Stretch | tert-butyl group |

| ~1370–1480 | C-H Bend | tert-butyl group |

Source: General IR correlation tables and data for similar compounds. docbrown.info

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. For this compound, MS is used to confirm the molecular weight and to study the fragmentation patterns, which provides further structural evidence.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) is observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion appears as a pair of peaks of nearly equal intensity (M⁺ and M+2), which is a characteristic signature for a monobrominated compound. The calculated molecular weight of the compound is approximately 213.11 g/mol . nih.gov

The fragmentation pattern provides insight into the molecule's stability and structure. A common fragmentation pathway involves the loss of the bromine atom, resulting in a significant peak. Another major fragmentation is the loss of a methyl group from the tert-butyl substituent, followed by further rearrangements. The observation of a fragment corresponding to the loss of the entire bromine atom (m/z 149) is also expected.

Table 3: Major Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| ~212/214 | [C₁₀H₁₃Br]⁺ | Molecular ion peak (M⁺, M+2), confirms bromine presence |

| ~197/199 | [C₉H₁₀Br]⁺ | Loss of a methyl group (•CH₃) |

| ~133 | [C₁₀H₁₃]⁺ | Loss of a bromine radical (•Br) |

Note: The relative intensities of fragments can vary based on the mass spectrometer's settings.

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Visible Absorption)

Beyond the core techniques of NMR, IR, and MS, other spectroscopic methods can provide additional structural and electronic information about this compound.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy also probes molecular vibrations. wiley.com The selection rules for Raman are different, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C skeletal vibrations, which often give strong Raman signals. acs.org

UV-Visible Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region of the electromagnetic spectrum, typically between 200 and 300 nm. beilstein-journals.org These absorptions are due to π → π* transitions within the benzene ring. The substitution of the ring with a bromine atom and a tert-butyl group will cause a slight shift (a bathochromic or red shift) in the absorption maxima compared to unsubstituted benzene. While not as structurally detailed as NMR or IR, UV-Vis spectroscopy can be used to confirm the presence of the aromatic chromophore. beilstein-journals.org

Environmental Considerations and Advanced Studies of Brominated Aromatic Compounds

Environmental Fate and Transport Mechanisms of Related Brominated Compounds

The environmental behavior of brominated aromatic compounds is governed by a complex interplay of their physicochemical properties and environmental conditions. researchgate.net Their persistence, potential for long-range transport, and distribution across different environmental compartments are of significant concern. fapu.de

Brominated aromatic compounds can be transformed in the environment through several degradation pathways:

Photodegradation: Some brominated flame retardants (BFRs) can degrade upon exposure to sunlight. However, the efficiency of this process varies depending on the specific compound and the environmental matrix.

Biodegradation: Microbial communities in soil and sediment can play a role in the breakdown of brominated compounds. mdpi.comnih.gov The primary mechanism often involves dehalogenation, where bromine atoms are cleaved from the aromatic ring. mdpi.com The rate and extent of biodegradation are influenced by the presence of other organic matter, which can serve as a primary carbon source for the microorganisms. mdpi.com For instance, the aerobic microbial degradation of tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) by a four-strain consortium was found to be effective only in the presence of an additional carbon source. mdpi.com

Thermal Degradation: At elevated temperatures, such as those occurring during manufacturing processes, waste incineration, or accidental fires, brominated aromatic compounds can decompose. aston.ac.ukresearchgate.net This thermal degradation can lead to the formation of various byproducts, including hydrogen bromide, brominated phenols, and, more concerningly, polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). aston.ac.ukcetjournal.it The composition of these degradation products is dependent on factors like temperature, oxygen availability, and the presence of other materials. researchgate.net

Table 1: Degradation Pathways of Brominated Aromatic Compounds

| Degradation Pathway | Description | Key Factors |

|---|---|---|

| Photodegradation | Degradation by sunlight. | Light intensity, compound structure, environmental medium. |

| Biodegradation | Breakdown by microorganisms. mdpi.comnih.gov | Microbial community, presence of other nutrients, oxygen levels. mdpi.com |

| Thermal Degradation | Decomposition at high temperatures. aston.ac.ukresearchgate.net | Temperature, oxygen concentration, presence of other substances. researchgate.net |

A significant concern with many brominated aromatic compounds is their potential to bioaccumulate in organisms and biomagnify through food webs. researchgate.net Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in the fatty tissues of organisms. researchgate.netbioscientifica.com

Bioaccumulation: This process occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. Studies have shown that BFRs like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDs) are readily taken up by aquatic and terrestrial organisms from their environment and diet. researchgate.netoup.comnih.gov

Biomagnification: This is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Strong evidence exists for the biomagnification of several BFRs. oup.comnih.gov For example, positive correlations have been found between the concentrations of certain PBDEs and the trophic level of organisms in a lake ecosystem, indicating that predators accumulate higher concentrations of these compounds from their prey. oup.com The biomagnification potential can differ between aquatic and terrestrial food webs. researchgate.net

The distribution of brominated aromatic compounds in the environment is determined by their partitioning behavior between air, water, soil, and sediment. nih.govepa.gov This behavior is largely influenced by the compound's physicochemical properties, such as its water solubility and vapor pressure.

Generally, higher brominated compounds are less water-soluble and more likely to adsorb to particulate matter in water and the organic fraction of soils and sediments. nih.gov This makes sediment a major sink for many novel brominated flame retardants (NBFRs). nih.gov The partitioning of these chemicals can also be influenced by environmental factors such as temperature and the amount of organic carbon in the soil or sediment. epa.gov In indoor environments, these compounds can partition between the gas phase, airborne particles, and surfaces, including dust. nih.gov

Ecological and Human Health Risk Assessment Methodologies for Brominated Compounds

Assessing the risks posed by brominated compounds involves understanding their potential to cause harm to ecosystems and human health. nih.govresearchgate.net This requires a multi-faceted approach that considers their modes of action and compares their effects to other well-studied contaminants. nih.gov

Many brominated aromatic compounds are recognized as endocrine-disrupting chemicals (EDCs). bioscientifica.comresearchgate.net EDCs can interfere with the body's endocrine system in several ways, such as by mimicking natural hormones, blocking hormone receptors, or altering the production and breakdown of hormones. epa.gov

Endocrine Disruption: BFRs, including PBDEs, have been shown to disrupt thyroid, androgen, and estrogen signaling pathways. bioscientifica.com Some of these compounds can bind directly to estrogen receptors. bioscientifica.com Such disruptions can lead to a range of adverse health effects, including developmental problems, reproductive issues, and an increased risk of certain cancers. epa.gov The hydroxylated metabolites of some PBDEs (OH-PBDEs) have demonstrated a higher potency for endocrine disruption than their parent compounds. scienceopen.com

Other Adverse Effects: Beyond endocrine disruption, exposure to certain brominated compounds has been associated with neurotoxicity, immunotoxicity, and developmental effects. nih.govscienceopen.com For example, exposure to PBDEs has been linked to lower cognitive and motor function in some studies. nih.gov

Table 2: Potential Adverse Effects of Brominated Compounds

| Effect | Description |

|---|---|

| Endocrine Disruption | Interference with the hormone system, potentially affecting development, reproduction, and metabolism. bioscientifica.comresearchgate.netepa.gov |

| Neurotoxicity | Adverse effects on the nervous system, potentially impacting cognitive and motor function. nih.govscienceopen.com |

| Reproductive Toxicity | Impairment of reproductive function. bioscientifica.com |

| Developmental Toxicity | Harmful effects on the developing organism. scienceopen.com |

To better understand the risks associated with emerging or less-studied brominated compounds, their toxicological profiles are often compared to those of legacy BFRs like PBDEs and HBCD. nih.govoup.com

As concerns over the environmental and health impacts of PBDEs led to their phasing out, a new generation of "novel" brominated flame retardants (NBFRs) has been introduced as replacements. acs.org Comparative studies are crucial for determining if these alternatives are indeed safer. oup.com

For instance, studies comparing the toxicity of organophosphate flame retardants (OPFRs), another class of PBDE replacements, with PBDEs have been conducted. oup.com These studies have evaluated various biological endpoints, such as effects on development and reproduction, to provide a basis for relative risk assessment. oup.com Similarly, the environmental occurrence and fate of NBFRs are often compared to those of PBDEs and HBCD to identify similarities and differences in their environmental behavior. nih.gov These comparative assessments are essential for making informed regulatory decisions and for guiding the development of safer chemical alternatives. acs.orgresearchgate.net

Analytical Methodologies for Environmental Detection and Quantification

The detection and quantification of brominated aromatic compounds like 1-Bromo-2-(tert-butyl)benzene in various environmental matrices are critical for monitoring their distribution, fate, and potential impact. Due to their diverse physicochemical properties, a range of sophisticated analytical techniques are employed.

Advanced chromatographic and spectrometric methods are the cornerstone of environmental analysis for these compounds. Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques, often coupled with mass spectrometry (MS) for sensitive and selective detection.

One highly effective method for the analysis of halogenated polycyclic aromatic hydrocarbons, including brominated congeners, in environmental samples like soil is comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC×GC-HRTOF-MS). nih.gov This technique offers high selectivity, allowing for group-type analysis in two-dimensional mass chromatograms with a very narrow mass window (e.g., 0.02 Da) and accurate mass measurements. nih.gov It has enabled the identification of previously undetected chlorinated and brominated compounds in environmental samples. nih.gov

For the quantification of brominated polycyclic aromatic hydrocarbons (BrPAHs) in environmental samples such as sediments and fish, a sensitive method utilizing liquid chromatography tandem mass spectrometry with atmospheric pressure photoionization and post-column infusion of a dopant (LC-DA-APPI-MS/MS) has been developed. nih.gov This method has demonstrated significantly lower limits of quantification (LOQs) for BrPAHs compared to conventional gas chromatography-high-resolution mass spectrometry (GC-HRMS), making it a more sensitive approach for determining their concentrations in environmental matrices. nih.gov

High-resolution gas chromatography/negative chemical ionization mass spectrometry (HRGC/NCI-MS) is another powerful tool for the selective detection of brominated and mixed halogenated aromatic compounds. osti.gov By monitoring the characteristic bromide anions (Br⁻, m/z 79 and 81) formed under NCI conditions, this method achieves high sensitivity, with detection limits in the picogram range, and excellent selectivity with minimal interference from chlorinated analogues. osti.gov

The sample preparation for these analyses is a critical step and often involves techniques like solid-phase extraction (SPE) to isolate and concentrate the target analytes from the environmental matrix. For instance, in the analysis of brominated flame retardants, SPE cartridges are used to extract the compounds from the medium before analysis by HPLC. mdpi.com

The following interactive data table summarizes some of the key analytical methodologies used for the detection and quantification of brominated aromatic compounds in environmental samples.

Application of Green Chemistry Principles in Synthesis and Industrial Utilization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis and industrial utilization of this compound and other brominated aromatic compounds are increasingly being scrutinized through this lens to develop more environmentally benign methodologies.

Traditional synthesis of bromobenzenes often involves the direct bromination of benzene (B151609) using bromine and a catalyst like iron bromide, which can lead to the formation of polybrominated byproducts and the use of hazardous reagents. alfa-chemistry.com Green chemistry offers several avenues to improve upon these methods.

One approach is the development of eco-friendly bromination processes. A patented method describes the synthesis of bromobenzene (B47551) using in-situ generated hypobromous acid from a water-soluble brominating reagent activated by a mineral acid. google.comgoogle.com This process is considered more environmentally friendly as it uses a solid, non-hazardous brominating reagent and operates at atmospheric pressure and moderate temperatures, minimizing the formation of polybrominated compounds. google.com

The use of alternative reaction media is another key principle of green chemistry. Ionic liquids, for example, have been explored as environmentally benign solvents for reactions involving aryl bromides. A protocol for the Heck reaction of deactivated aryl bromides has been developed using a morpholine-based ionic liquid, which is thermally robust and can be recycled. researchgate.nettandfonline.com

Catalysis plays a crucial role in green synthesis. The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption. For instance, an iron-catalyzed preparation of biphenyl (B1667301) from bromobenzene has been described as an inquiry-based experiment that introduces concepts of redox cycles and green chemistry. acs.org The use of cost-effective and less toxic metal catalysts, such as nickel, copper, and iron, is an appealing alternative to precious metal catalysts in cross-coupling reactions of aryl halides. mdpi.com

Solvent-free synthesis methods are also being investigated to minimize environmental impact. Mechanochemical grinding, for instance, offers a neat and efficient procedure for various chemical transformations, reducing the need for solvents. mdpi.com

The following interactive data table provides a comparative overview of traditional versus greener approaches for the synthesis of brominated aromatic compounds.

常见问题

Q. What are the established synthetic routes for 1-Bromo-2-(tert-Butyl)benzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves two steps:

Friedel-Crafts Alkylation : Introduce the tert-butyl group to benzene using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Electrophilic Bromination : Brominate 2-(tert-Butyl)benzene using Br₂ in the presence of a FeBr₃ catalyst. The tert-butyl group directs bromination to the ortho position due to steric and electronic effects .

Q. Optimization Strategies :

- Temperature : Maintain 0–5°C during bromination to minimize side reactions like dibromination.

- Solvent : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates.

- Catalyst Stoichiometry : A 1:1 molar ratio of FeBr₃ to substrate ensures efficient activation.

Q. Table 1. Key Reaction Parameters

| Step | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 25°C | 60–75% |

| Bromination | FeBr₃, CCl₄ | 0–5°C | 70–85% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm (9H). The aromatic protons show splitting patterns consistent with substitution (e.g., doublet of doublets for ortho protons) .

- ¹³C NMR : Key signals include C-Br (~110 ppm) and the quaternary carbon of the tert-butyl group (~35 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 228 (C₁₀H₁₃Br⁺), with fragments at m/z 149 (loss of Br) and m/z 91 (tropylium ion) .

Critical Validation : Cross-check spectral data with computational tools (e.g., PubChem’s NMR predictors) to confirm assignments .

Q. What are the common functionalization reactions of this compound?

Methodological Answer :

- Nucleophilic Substitution : Replace Br with nucleophiles (e.g., amines, thiols) under Pd catalysis .

- Cross-Coupling (Suzuki, Heck) : Couple with boronic acids or alkenes to form biaryl or styrene derivatives .

- Grignard Reactions : React with organomagnesium reagents to form alkyl/aryl-substituted products .

Q. Key Considerations :

- Steric hindrance from the tert-butyl group may slow reaction kinetics; use bulky ligands (e.g., P(t-Bu)₃) to enhance efficiency .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer : The tert-butyl group creates steric bulk, which:

Q. Experimental Design :

- Compare reaction rates and yields with/without steric modifiers (e.g., mesityl boronic acids) .

- Use X-ray crystallography to analyze steric effects on transition states .

Q. How can computational methods predict and resolve contradictions in experimental data (e.g., unexpected substitution patterns)?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites. The tert-butyl group’s electron-donating effect directs electrophiles to the meta position, contrary to classical ortho/para expectations .

- Molecular Dynamics Simulations : Model steric interactions to predict reaction pathways under varying conditions .

Case Study : DFT analysis of this compound revealed unexpected meta-directing behavior in nitration reactions, resolved by experimental validation .

Q. What strategies mitigate side reactions (e.g., elimination, oxidation) during functionalization?

Methodological Answer :

- Elimination Control : Use mild bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to prevent dehydrohalogenation .

- Oxidation Prevention : Conduct reactions under inert atmospheres (N₂/Ar) and avoid oxidizing agents .

- Additive Screening : Additives like tetrabutylammonium bromide (TBAB) stabilize intermediates in SN2 reactions .

Q. Table 2. Mitigation Strategies for Common Side Reactions

| Side Reaction | Mitigation Strategy | Reference |

|---|---|---|

| Dehydrobromination | Low temperature (0–5°C), weak base | |

| Oxidation | Inert atmosphere, antioxidant (BHT) | |

| Dibromination | Controlled stoichiometry (1 eq Br₂) |

Q. How is this compound utilized in medicinal chemistry for drug intermediate synthesis?

Methodological Answer :

- Building Block for Kinase Inhibitors : The bromine serves as a handle for coupling with heterocycles (e.g., pyridines) .

- Probe for Protein Binding : Radiolabeled derivatives (e.g., ¹⁸F analogs) track target engagement in vitro .

Case Study : A 2024 study used this compound to synthesize a PDE4 inhibitor precursor, achieving 89% yield via Buchwald-Hartwig amination .

Data Contradiction Analysis :

Discrepancies in reported melting points (e.g., 226.77 K in vs. literature values) may arise from polymorphic forms. Validate via differential scanning calorimetry (DSC) and single-crystal XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。